molecular formula C6H6ClN3O3 B13456077 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid hydrochloride

3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B13456077
M. Wt: 203.58 g/mol
InChI Key: KLOHOTFDPUMQMW-UHFFFAOYSA-N
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Description

3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan derivatives with hydrazine derivatives, followed by cyclization and subsequent functionalization to introduce the amino and carboxylic acid groups . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrazole ring .

Scientific Research Applications

3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid hydrochloride apart is its unique furo[3,2-c]pyrazole structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H6ClN3O3

Molecular Weight

203.58 g/mol

IUPAC Name

3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H5N3O3.ClH/c7-5-4-2(8-9-5)1-3(12-4)6(10)11;/h1H,(H,10,11)(H3,7,8,9);1H

InChI Key

KLOHOTFDPUMQMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC2=C1NN=C2N)C(=O)O.Cl

Origin of Product

United States

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